molecular formula C28H46O3 B13824201 4,5-Dihydro-19-nortestosterone-17beta-decanoate

4,5-Dihydro-19-nortestosterone-17beta-decanoate

Cat. No.: B13824201
M. Wt: 430.7 g/mol
InChI Key: DCESQVOXBITSNE-PSCVHJJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

[(8R,9R,10S,13S,14S,17S)-13-methyl-3-oxo-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate

InChI

InChI=1S/C28H46O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h20,22-26H,3-19H2,1-2H3/t20?,22-,23+,24+,25-,26-,28-/m0/s1

InChI Key

DCESQVOXBITSNE-PSCVHJJYSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@H]3CCC(=O)C4)C

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,5-Dihydro-19-nortestosterone-17beta-decanoate involves several steps, starting from the parent compound, testosterone. The process typically includes the reduction of the testosterone molecule followed by esterification with decanoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving more efficient catalysts and continuous reaction systems to maximize yield and purity.

Chemical Reactions Analysis

4,5-Dihydro-19-nortestosterone-17beta-decanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 17-keto derivatives, while reduction could produce 17beta-hydroxy derivatives.

Scientific Research Applications

4,5-Dihydro-19-nortestosterone-17beta-decanoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in the body, leading to the activation of specific genes that promote protein synthesis and muscle growth. The molecular targets include various enzymes and receptors involved in the anabolic pathways. The pathways activated by 4,5-Dihydro-19-nortestosterone-17beta-decanoate are similar to those of other anabolic steroids, involving the upregulation of muscle-specific proteins and growth factors .

Comparison with Similar Compounds

4,5-Dihydro-19-nortestosterone-17beta-decanoate is unique due to its specific esterification with decanoic acid, which provides a longer half-life compared to other similar compounds. Some similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological effects.

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